molecular formula C5H8Br2 B14611270 1,3-Dibromopent-2-ene CAS No. 59838-04-9

1,3-Dibromopent-2-ene

Cat. No.: B14611270
CAS No.: 59838-04-9
M. Wt: 227.92 g/mol
InChI Key: BFYFTEZSAVFSKY-UHFFFAOYSA-N
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Description

1,3-Dibromopent-2-ene is an organic compound characterized by the presence of two bromine atoms attached to a five-carbon chain with a double bond between the second and third carbon atoms. This compound is a member of the dibromoalkenes family and exhibits unique chemical properties due to the presence of both bromine atoms and the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromopent-2-ene can be synthesized through the bromination of pent-2-ene. The reaction typically involves the addition of bromine (Br₂) to pent-2-ene in an organic solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. This method ensures a high yield and selectivity for the desired dibromoalkene .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromopent-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.

Major Products:

Scientific Research Applications

1,3-Dibromopent-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dibromopent-2-ene primarily involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and bromine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

    1,2-Dibromoethene: Another dibromoalkene with different reactivity due to the position of the bromine atoms.

    1,4-Dibromobut-2-ene: Similar structure but with a different carbon chain length and bromine atom positions.

    1,3-Dibromopropene: Shorter carbon chain but similar reactivity patterns .

Uniqueness: 1,3-Dibromopent-2-ene is unique due to its specific carbon chain length and the position of the bromine atoms, which influence its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other dibromoalkenes .

Properties

CAS No.

59838-04-9

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

1,3-dibromopent-2-ene

InChI

InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3

InChI Key

BFYFTEZSAVFSKY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCBr)Br

Origin of Product

United States

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